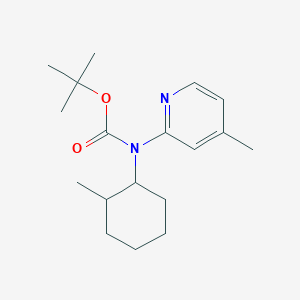
Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibitory effects on cancer cell growth, anti-inflammatory effects, and potential neuroprotective effects. However, more research is needed to fully understand the extent and mechanisms of these effects.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its potential as a cancer treatment. However, there are also limitations to its use, including its complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research on Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate. Some possible areas of study include further exploration of its potential as a cancer treatment, investigation of its anti-inflammatory and neuroprotective effects, and development of more efficient synthesis methods. Additionally, more research is needed to fully understand the safety and potential side effects of this compound.
Synthesis Methods
Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate is synthesized through a multi-step process that involves the reaction of several different chemicals. The synthesis method is complex and requires a high degree of precision to ensure the purity and quality of the final product.
Scientific Research Applications
Tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have inhibitory effects on certain cancer cells, making it a potential candidate for further study as a cancer treatment.
properties
IUPAC Name |
tert-butyl N-(2-methylcyclohexyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13-10-11-19-16(12-13)20(17(21)22-18(3,4)5)15-9-7-6-8-14(15)2/h10-12,14-15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKWLBPKDQQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C2=NC=CC(=C2)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



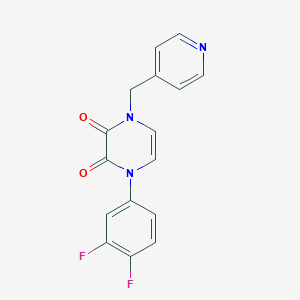
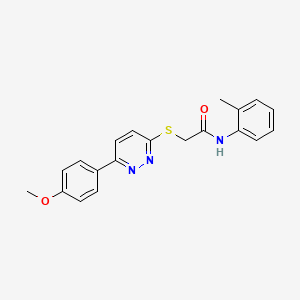
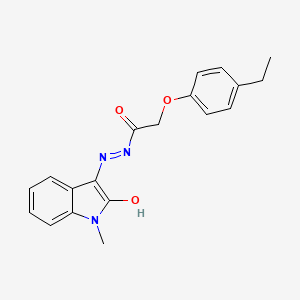

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
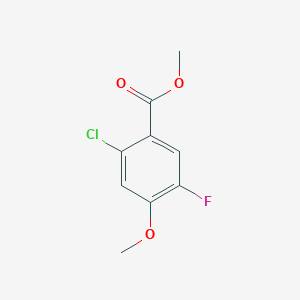
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
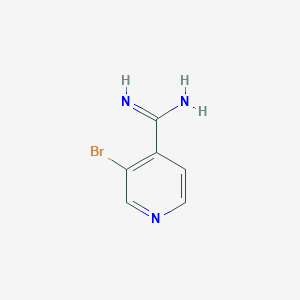
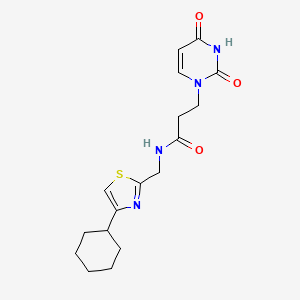
![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)